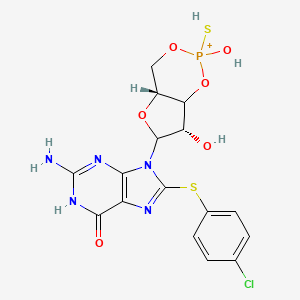
Rp-8-CPT-cGMPS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a rationally designed analogue of the parent second messenger cyclic guanosine monophosphate, where the hydrogen in position 8 of the nucleobase is replaced by the lipophilic 4-chlorophenylthio moiety . It is known for its high lipophilicity, excellent membrane permeability, and metabolic stability .
Preparation Methods
Rp-8-CPT-cGMPS is synthesized through a series of chemical reactions involving the modification of cyclic guanosine monophosphate. The compound is usually obtained as a crystallized or lyophilized sodium salt . Industrial production methods are not extensively documented, but the synthesis generally follows similar laboratory procedures with scale-up adjustments.
Chemical Reactions Analysis
Rp-8-CPT-cGMPS undergoes various chemical reactions, including:
Substitution Reactions: The introduction of the 4-chlorophenylthio group at the 8-position of the guanine base is a key substitution reaction.
Oxidation and Reduction:
Hydrolysis: The compound is resistant to hydrolysis due to the presence of the sulfur atom in the cyclic phosphate moiety.
Common reagents used in these reactions include chlorophenylthiol, sulfur-containing compounds, and various solvents and catalysts . The major product formed from these reactions is the this compound itself, with high purity typically achieved through crystallization or lyophilization .
Scientific Research Applications
Rp-8-CPT-cGMPS is widely used in scientific research due to its ability to selectively inhibit cyclic guanosine monophosphate-dependent protein kinases. Some of its applications include:
Biochemistry: Studying the role of cyclic guanosine monophosphate in various biochemical pathways.
Cell Biology: Investigating the effects of cyclic guanosine monophosphate on cell signaling and function.
Neuroscience: Examining the role of cyclic guanosine monophosphate in neuronal signaling and plasticity.
Mechanism of Action
Rp-8-CPT-cGMPS exerts its effects by competitively inhibiting cyclic guanosine monophosphate-dependent protein kinases. It binds to the active site of these kinases, preventing the phosphorylation of target proteins . This inhibition disrupts the signaling pathways mediated by cyclic guanosine monophosphate, leading to various cellular effects . The compound shows a strong preference for cyclic guanosine monophosphate-dependent protein kinase type II .
Comparison with Similar Compounds
Rp-8-CPT-cGMPS is unique due to its high lipophilicity, excellent membrane permeability, and metabolic stability . Similar compounds include:
Rp-8-Br-cGMPS: Another cyclic guanosine monophosphate analogue with a bromine atom at the 8-position.
Sp-8-CPT-cGMPS: An agonistic isomer of this compound.
8-pCPT-cGMP: A cyclic guanosine monophosphate analogue without the sulfur modification.
These compounds share structural similarities but differ in their specific chemical modifications and biological activities .
Properties
Molecular Formula |
C16H16ClN5O6PS2+ |
|---|---|
Molecular Weight |
504.9 g/mol |
IUPAC Name |
9-[(4aR,7S)-2,7-dihydroxy-2-sulfanyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-2-ium-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one |
InChI |
InChI=1S/C16H15ClN5O6PS2/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11/h1-4,8,10-11,14,23,25,30H,5H2,(H2-,18,20,21,24)/p+1/t8-,10+,11?,14?,29?/m1/s1 |
InChI Key |
OUBFBEIDDZMLBN-MXSLEPDVSA-O |
Isomeric SMILES |
C1[C@@H]2C([C@@H](C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)O[P+](O1)(O)S |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)O[P+](O1)(O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















